molecular formula C19H24FN3O3S B4643588 N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide

N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide

Cat. No. B4643588
M. Wt: 393.5 g/mol
InChI Key: IEFBDUKESTUGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide, also known as DB-11, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DB-11 is a selective and potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide inhibits CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that phosphorylates many proteins involved in cell growth and survival. Inhibition of CK2 by N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide leads to the inhibition of downstream signaling pathways, resulting in apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has been shown to have potent anti-cancer effects in vitro and in vivo. In addition, N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has anti-inflammatory effects and has been shown to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis. N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has also been shown to have minimal toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its low toxicity, and its ability to inhibit CK2 in a dose-dependent manner. However, N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide also has some limitations, including its low solubility in aqueous solutions and its instability in acidic conditions.

Future Directions

There are several future directions for the research and development of N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs of N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide with improved properties, such as increased solubility and stability. Additionally, the therapeutic potential of N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide in other diseases, such as neurodegenerative diseases and infectious diseases, should be explored. Finally, the development of new drug delivery systems for N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide could improve its efficacy and reduce its toxicity.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has been shown to be a potent inhibitor of CK2, and it has been tested in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, N-[2-(dimethylamino)ethyl]-4-[(2-fluorobenzyl)(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects and has been tested in models of rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[(2-fluorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3S/c1-22(2)13-12-21-19(24)15-8-10-17(11-9-15)23(27(3,25)26)14-16-6-4-5-7-18(16)20/h4-11H,12-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFBDUKESTUGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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